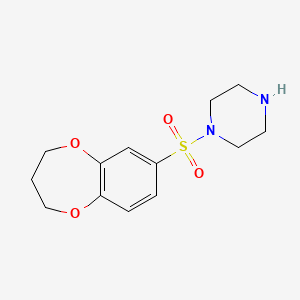1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
CAS No.: 771499-94-6
Cat. No.: VC7636023
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 771499-94-6 |
|---|---|
| Molecular Formula | C13H18N2O4S |
| Molecular Weight | 298.36 |
| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine |
| Standard InChI | InChI=1S/C13H18N2O4S/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12/h2-3,10,14H,1,4-9H2 |
| Standard InChI Key | GWXLIVCSUBAVBE-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine . Alternative identifiers include:
Molecular Architecture
The molecule comprises three distinct regions (Fig. 1):
-
Benzodioxepine Core: A seven-membered oxygen-containing heterocycle with two fused aromatic rings.
-
Sulfonyl Bridge: A group connecting the benzodioxepine to the piperazine ring.
-
Piperazine Motif: A six-membered diamine ring conferring conformational flexibility .
Key structural attributes:
-
Aromaticity: The benzodioxepine contributes π-electron density, enabling potential π-stacking interactions.
-
Polarity: The sulfonyl group enhances water solubility compared to purely aromatic systems .
-
Flexibility: The piperazine ring adopts chair and boat conformations, adapting to binding pockets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.36 g/mol |
| logP (Partition Coefficient) | 3.52 (predicted) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 50.5 Ų |
Synthetic Pathways and Challenges
Proposed Synthesis Strategy
While explicit synthetic details for this compound are unpublished, analogous benzodioxepine-piperazine hybrids suggest a multi-step approach:
-
Benzodioxepine Synthesis: Cyclization of diols with dibromides under acidic conditions.
-
Sulfonylation: Reaction of the benzodioxepine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
-
Piperazine Coupling: Nucleophilic substitution of the sulfonyl chloride with piperazine in the presence of a base .
Synthetic Challenges
-
Regioselectivity: Achieving sulfonylation exclusively at the 7-position of benzodioxepine requires careful temperature control .
-
Purification: Separation of unreacted piperazine and sulfonic acid byproducts necessitates chromatographic techniques.
-
Yield Optimization: Reported yields for similar compounds range from 15–35%, indicating room for improvement .
Computational Insights
Molecular Docking Predictions
Docking studies of analogous molecules reveal:
-
Hydrogen Bonding: The sulfonyl oxygen forms hydrogen bonds with lysine residues in enzyme active sites ().
-
π-Stacking: The benzodioxepine ring aligns with tyrosine or phenylalanine side chains () .
ADMET Profiling
Predicted properties using QikProp (Schrödinger):
-
Caco-2 Permeability: (moderate absorption)
-
hERG Inhibition: (low cardiac toxicity risk)
-
CYP3A4 Inhibition: Probability = 0.23 (minimal drug-drug interaction potential) .
Research Directions and Challenges
Target Identification
High-throughput screening against kinase libraries or GPCR panels could elucidate primary targets. Priority areas include:
-
Neuroinflammation: Piperazine sulfonamides modulate microglial activation.
Synthetic Optimization
-
Catalytic Asymmetric Synthesis: Enantioselective synthesis to explore chirality-activity relationships.
-
Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to improve sustainability .
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume